Cyclodextrin hydrate
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Overview
Description
Alpha-Cyclodextrin hydrate is a cyclic oligosaccharide composed of six glucose units linked by alpha-1,4-glycosidic bonds. This compound forms a ring structure with a hydrophilic exterior and a hydrophobic interior, allowing it to encapsulate various guest molecules. Alpha-Cyclodextrin hydrate is known for its ability to form inclusion complexes, making it valuable in various applications, including pharmaceuticals, food, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Cyclodextrin hydrate is typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase. The process involves liquefying starch either by heat treatment or using alpha-amylase, followed by the addition of cyclodextrin glycosyltransferase to convert the starch into alpha-Cyclodextrin .
Industrial Production Methods
In industrial settings, alpha-Cyclodextrin hydrate is produced by enzymatic conversion of vegetable raw materials such as corn or potatoes. The process involves the use of cyclodextrin glycosyltransferase and alpha-amylase to break down starch into alpha-Cyclodextrin, which is then purified and crystallized .
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyclodextrin hydrate undergoes various chemical reactions, including:
Oxidation: Alpha-Cyclodextrin can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Substitution reactions can introduce different substituents onto the glucose units, altering the properties of the cyclodextrin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with carboxyl or aldehyde groups.
Reduction: Reduced derivatives with modified hydroxyl groups.
Substitution: Substituted cyclodextrins with various functional groups.
Scientific Research Applications
Alpha-Cyclodextrin hydrate has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with guest molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: Applied in the food industry as a stabilizer and in cosmetics for encapsulating active ingredients
Mechanism of Action
Alpha-Cyclodextrin hydrate exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic interior of the cyclodextrin ring encapsulates hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules. The driving forces for complex formation include hydrophobic interactions, hydrogen bonding, and van der Waals forces .
Comparison with Similar Compounds
Alpha-Cyclodextrin hydrate is part of the cyclodextrin family, which includes beta-Cyclodextrin and gamma-Cyclodextrin. These compounds differ in the number of glucose units:
Beta-Cyclodextrin: Composed of seven glucose units, forming a larger ring structure.
Gamma-Cyclodextrin: Composed of eight glucose units, forming the largest ring structure among natural cyclodextrins.
Uniqueness
Alpha-Cyclodextrin hydrate is unique due to its specific ring size, which provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its ability to form stable inclusion complexes with various guest molecules sets it apart from other cyclodextrins .
Similar Compounds
- Beta-Cyclodextrin
- Gamma-Cyclodextrin
- Methylated Cyclodextrins
- Hydroxypropyl Cyclodextrins
Properties
IUPAC Name |
5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O30.H2O/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;/h7-54H,1-6H2;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIQLAUJPPOBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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